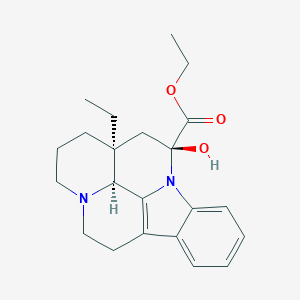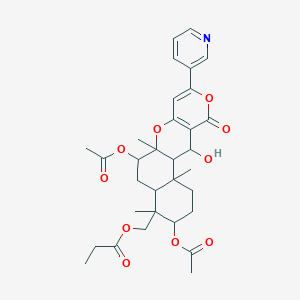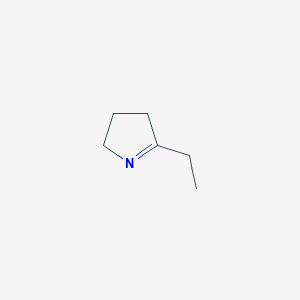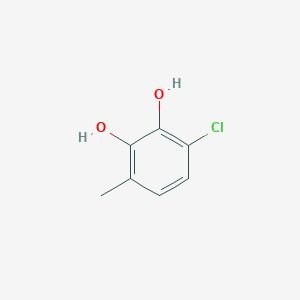
3-Chloro-6-methylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methylbenzene-1,2-diol (3-CMBD) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid, with a boiling point of 204.2 °C and a melting point of -62 °C. It is insoluble in water and has a low vapor pressure. 3-CMBD is used in the synthesis of various organic compounds and as an intermediate in the manufacture of dyes and pharmaceuticals. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of 3-Chloro-6-methylbenzene-1,2-diol involves the conversion of 3-Chloro-6-methylphenol to 3-Chloro-6-methylbenzene-1,2-diol through a series of reactions.
Starting Materials
3-Chloro-6-methylphenol, Sodium hydroxide, Sodium nitrite, Hydrochloric acid, Sodium sulfite, Hydrogen peroxide, Wate
Reaction
Step 1: Dissolve 3-Chloro-6-methylphenol in sodium hydroxide solution., Step 2: Add sodium nitrite to the solution and stir for 30 minutes., Step 3: Add hydrochloric acid slowly to the solution to form a diazonium salt., Step 4: Add sodium sulfite to the solution to remove excess nitrous acid., Step 5: Add hydrogen peroxide to the solution to oxidize the diazonium salt to form 3-Chloro-6-methylbenzene-1,2-diol., Step 6: Isolate the product by filtration and wash with water., Step 7: Dry the product under vacuum and obtain 3-Chloro-6-methylbenzene-1,2-diol as a white solid.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methylbenzene-1,2-diol is not well understood. However, it is believed to act as a Lewis acid, which means that it can act as a catalyst in certain chemical reactions. It is also believed to act as an electron acceptor, which means that it can accept electrons from other molecules, thus allowing for the transfer of electrons between molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Chloro-6-methylbenzene-1,2-diol are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of certain drugs and other substances. In addition, it has been shown to have an anti-cancer effect in animal models, although the exact mechanism of this effect is not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-6-methylbenzene-1,2-diol in laboratory experiments is its low cost and availability. It is also relatively easy to obtain, and can be stored for extended periods of time without significant degradation. The main limitation is its low solubility in water, which can make it difficult to work with in some experiments. In addition, it can be toxic if inhaled or ingested, and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research into the use of 3-Chloro-6-methylbenzene-1,2-diol. These include further exploration of its potential use as an inhibitor of the enzyme cytochrome P450, as well as its potential anti-cancer effects. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its use in organic synthesis and as a catalyst in chemical reactions. Finally, further research into its solubility in water and its stability in various conditions could lead to improved methods of working with it in laboratory experiments.
Aplicaciones Científicas De Investigación
3-Chloro-6-methylbenzene-1,2-diol has been extensively studied in the scientific literature, and has been found to have a wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers. It has also been used in the synthesis of various drugs, dyes, and other organic compounds. In addition, it has been studied as a potential inhibitor of the enzyme cytochrome P450, and as a potential anti-cancer agent.
Propiedades
IUPAC Name |
3-chloro-6-methylbenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAYWCOUVKVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylbenzene-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


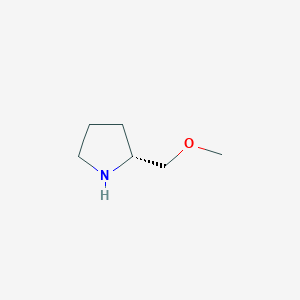
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

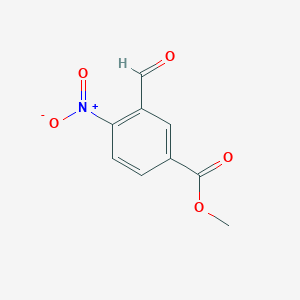
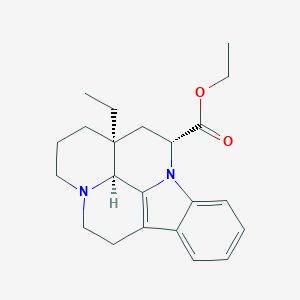
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)


